Diallyl carbonate is not naturally abundant. It is synthesized in laboratories for various applications. Its significance lies in its reactivity due to the presence of both allyl groups (containing double bonds) and a carbonate functional group. This unique structure makes it a valuable reagent in organic chemistry, particularly for introducing allyl groups to other molecules [].
The key features of DAC's molecular structure include:
This combination of electron-rich allyl groups and electrophilic carbonyl groups allows DAC to participate in various chemical reactions, particularly allylation reactions.
Diallyl carbonate can be synthesized through consecutive nucleophilic acyl substitution reactions. Typically, two equivalents of allyl alcohol react with an electrophilic carbonyl donor, such as phosgene (COCl2).
2CH2=CH-CH2OH + COCl2 -> (CH2=CH-CH2O)2CO + 2HCl
Diallyl carbonate is a versatile reagent involved in numerous reactions, primarily focused on allylation:
Diallyl carbonate can decompose under strong acidic or basic conditions, releasing allyl alcohol and carbon dioxide.
Diallyl carbonate is a flammable liquid with a pungent odor. It is a skin, eye, and respiratory irritant [].
Flammable;Irritant